molecular formula C15H20N2O3S B369339 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole CAS No. 898644-83-2

2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B369339
CAS No.: 898644-83-2
M. Wt: 308.4g/mol
InChI Key: VRUVEDFIFAWBPQ-UHFFFAOYSA-N
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Description

2-Isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of sulfonyl imidazoles, which are known for their diverse applications in medicinal chemistry and material science. The presence of both isopropyl and methoxy groups, along with the sulfonyl moiety, imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole typically involves a multi-step process:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the imidazole is treated with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Substitution Reactions: The isopropyl and methoxy groups are introduced via nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the intermediate with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring and imidazole core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include sulfides and thiols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated imidazoles.

Scientific Research Applications

2-Isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is investigated for its role in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-1-((2-methoxyphenyl)sulfonyl)-1H-imidazole
  • 2-Isopropyl-1-((4,5-dimethylphenyl)sulfonyl)-1H-imidazole
  • 2-Isopropyl-1-((2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole

Uniqueness

The unique combination of the isopropyl, methoxy, and dimethylphenyl groups in 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole imparts distinct chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-10(2)15-16-6-7-17(15)21(18,19)14-9-12(4)11(3)8-13(14)20-5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUVEDFIFAWBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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